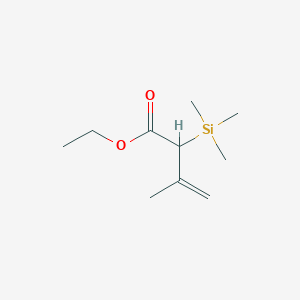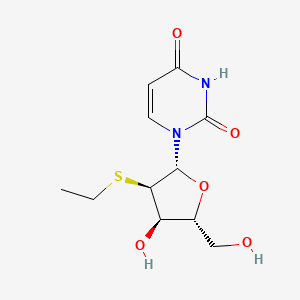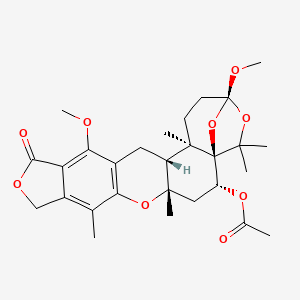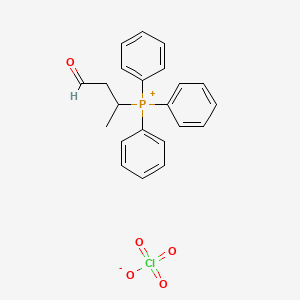
Triethyl(sulfo)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(sulfo)ammonium is a compound that belongs to the class of protic ionic liquids. These are salts that are liquid at relatively low temperatures, typically below 100°C. This compound is formed by the combination of triethylamine and sulfuric acid, resulting in a sulfate anion and a triethylammonium cation. This compound is known for its excellent ionic conductivity and is used in various electrochemical applications .
Vorbereitungsmethoden
The synthesis of triethyl(sulfo)ammonium involves a straightforward reaction between triethylamine and sulfuric acid. The reaction is typically carried out by adding sulfuric acid to triethylamine under controlled conditions to ensure complete proton transfer. The reaction can be represented as follows:
H2SO4+N(C2H5)3→N(C2H5)3H++HSO4−
The product is then purified using techniques such as 1H NMR and FT-IR spectroscopy to confirm its structure and composition. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Triethyl(sulfo)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of oxide layers on electrode surfaces.
Substitution: It can participate in substitution reactions, where the sulfate anion can be replaced by other anions under suitable conditions.
Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation and substitution.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethyl(sulfo)ammonium has a wide range of scientific research applications:
Biology: The compound’s ionic nature makes it useful in various biological studies, particularly those involving ion transport and conductivity.
Wirkmechanismus
The mechanism by which triethyl(sulfo)ammonium exerts its effects is primarily through its ionic conductivity. The compound dissociates into its constituent ions, which can then participate in various electrochemical processes. The sulfate anion and triethylammonium cation interact with molecular targets and pathways involved in these processes, facilitating reactions such as oxidation and reduction .
Vergleich Mit ähnlichen Verbindungen
Triethyl(sulfo)ammonium can be compared with other similar compounds, such as:
- 3-methyl-1-sulfo-1H-imidazol-3-ium chloride
- 1,3-disulfo-1H-imidazol-3-ium chloride
- This compound chloride
These compounds share similar properties, such as being ionic liquids with high ionic conductivity and low melting points. this compound is unique in its specific combination of triethylamine and sulfuric acid, which gives it distinct electrochemical properties and applications .
Eigenschaften
IUPAC Name |
triethyl(sulfo)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-4-7(5-2,6-3)11(8,9)10/h4-6H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILOSUFDJRLJY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709221 |
Source


|
| Record name | Triethyl(sulfo)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81430-42-4 |
Source


|
| Record name | Triethyl(sulfo)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)


![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)

![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)


![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
